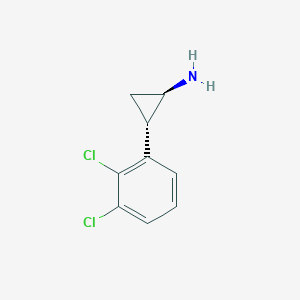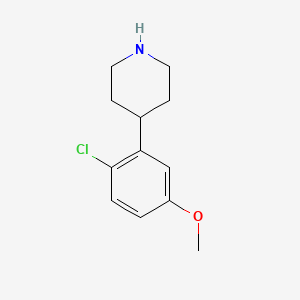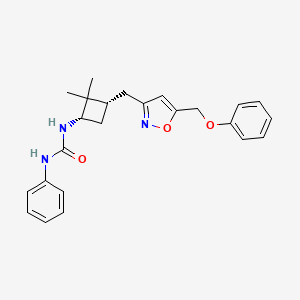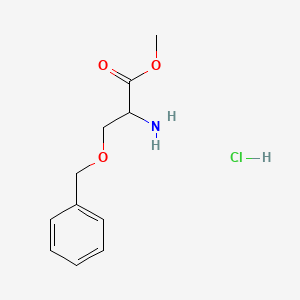![molecular formula C96H200O12Si8 B15280447 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple silicon and oxygen atoms arranged in a pentacyclic framework. The presence of long alkyl chains (dodecyl groups) attached to the silicon atoms imparts hydrophobic properties to the compound, making it useful in various applications.
Métodos De Preparación
The synthesis of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane involves multiple steps. The key steps include the formation of the pentacyclic silicon-oxygen framework and the subsequent attachment of dodecyl groups. The reaction conditions typically involve the use of organosilicon precursors, such as chlorosilanes, and the presence of catalysts to facilitate the formation of the desired structure. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The dodecyl groups can be substituted with other alkyl or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include chlorosilanes, alkyl halides, and organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen chemistry.
Biology: The hydrophobic nature of the compound makes it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential use in medical devices and coatings due to its biocompatibility and stability.
Industry: The compound is used in the formulation of specialty coatings, adhesives, and sealants, where its hydrophobic properties are advantageous.
Mecanismo De Acción
The mechanism of action of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane involves its interaction with molecular targets through hydrophobic interactions and silicon-oxygen bonding. The long dodecyl chains facilitate the incorporation of the compound into hydrophobic environments, while the silicon-oxygen framework provides structural stability. The pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane include other organosilicon compounds with similar silicon-oxygen frameworks but different alkyl or functional groups. Examples include:
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: A compound with a similar silicon-oxygen framework but with methyl and vinyl groups.
Octamethylcyclotetrasiloxane: A simpler compound with only methyl groups attached to the silicon atoms.
The uniqueness of 1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[95113,915,15
Propiedades
Fórmula molecular |
C96H200O12Si8 |
|---|---|
Peso molecular |
1771.3 g/mol |
Nombre IUPAC |
1,3,5,7,9,11,13,15-octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C96H200O12Si8/c1-9-17-25-33-41-49-57-65-73-81-89-109-97-110(90-82-74-66-58-50-42-34-26-18-10-2)100-113(93-85-77-69-61-53-45-37-29-21-13-5)102-111(98-109,91-83-75-67-59-51-43-35-27-19-11-3)104-115(95-87-79-71-63-55-47-39-31-23-15-7)105-112(99-109,92-84-76-68-60-52-44-36-28-20-12-4)103-114(101-110,94-86-78-70-62-54-46-38-30-22-14-6)107-116(106-113,108-115)96-88-80-72-64-56-48-40-32-24-16-8/h9-96H2,1-8H3 |
Clave InChI |
QCMVWUXCYZCSPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

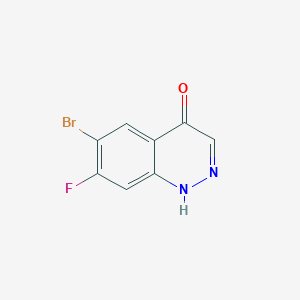

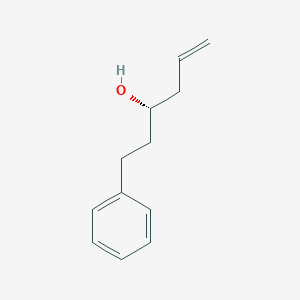
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
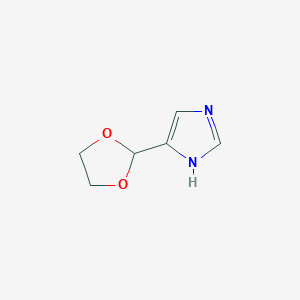
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)

